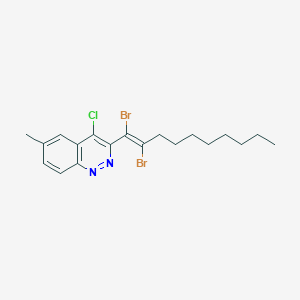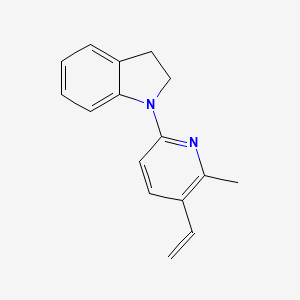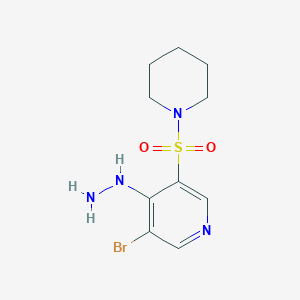
4-Chloro-5-hydroxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Chloro-5-hydroxy-2-methylpyridine involves the chlorination of 5-hydroxy-2-methylpyridine. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-Hydroxy-2-methylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 2-chloro-5-methylpyridine can be oxidized and then subjected to nitration and reduction reactions to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-hydroxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can replace the chlorine atom.
Major Products
Oxidation: 4-Chloro-5-oxo-2-methylpyridine
Reduction: 4-Chloro-5-amino-2-methylpyridine
Substitution: 4-Methoxy-5-hydroxy-2-methylpyridine
Aplicaciones Científicas De Investigación
4-Chloro-5-hydroxy-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme interactions and inhibition mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-hydroxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar structure but lacks the methyl group at the 2-position.
2-Chloro-5-methylpyridine: Similar structure but lacks the hydroxyl group at the 5-position.
5-Hydroxy-2-methylpyridine: Similar structure but lacks the chlorine atom at the 4-position
Uniqueness
4-Chloro-5-hydroxy-2-methylpyridine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
1261811-68-0 |
|---|---|
Fórmula molecular |
C6H6ClNO |
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
4-chloro-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |
Clave InChI |
FHXPRNBMGUMEFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


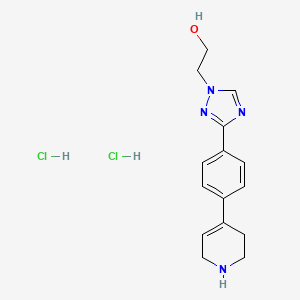


![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
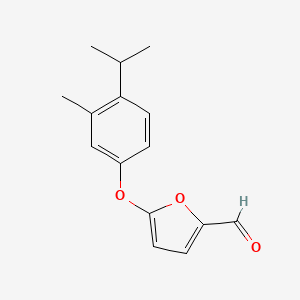
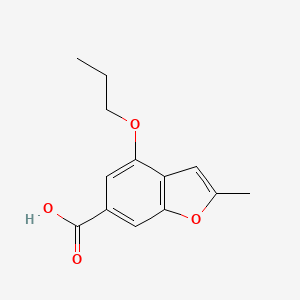
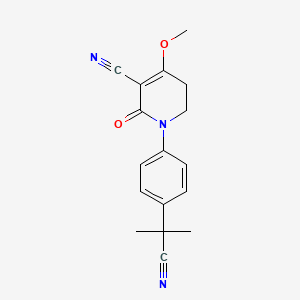
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)


